molecular formula C33H36N2O10 B12659350 Quinocycline A CAS No. 37231-75-7

Quinocycline A

Cat. No.: B12659350
CAS No.: 37231-75-7
M. Wt: 620.6 g/mol
InChI Key: IMTIFQNDLZIQEE-GPQDVTISSA-N
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Description

Quinocycline A is a quinocycline antibiotic derived from the actinomycete MicromonosporaThis compound is structurally related to other quinocycline antibiotics, such as kosinostatin and isoquinocycline B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinocycline A involves the fermentation of Micromonospora species. The process begins with the cultivation of the microorganism in a suitable growth medium, followed by the extraction and purification of the antibiotic compound. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar approach to its laboratory synthesis but on a larger scale. The fermentation process is carried out in bioreactors, where the growth conditions are carefully controlled to ensure consistent production. After fermentation, the compound is extracted using solvent extraction techniques and purified through chromatography methods .

Chemical Reactions Analysis

Types of Reactions: Quinocycline A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinocycline B, while reduction can yield various reduced derivatives .

Scientific Research Applications

Quinocycline A has a wide range of scientific research applications:

Mechanism of Action

Quinocycline A exerts its effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to cell death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration and its potent activity against a broad spectrum of bacteria. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in the fight against antibiotic-resistant infections .

Properties

CAS No.

37231-75-7

Molecular Formula

C33H36N2O10

Molecular Weight

620.6 g/mol

IUPAC Name

(1S,16R,17R,19S)-16-[(4R,5S,6S)-4,5-dihydroxy-5-[(1S)-1-hydroxyethyl]-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,3a,4,6-tetrahydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione

InChI

InChI=1S/C33H36N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,13-15,19,21-22,29,36-38,41-42H,7-8,10-12H2,1-3H3,(H,34,35)/t13-,14-,15?,19-,21+,22?,29+,31+,32-,33+/m0/s1

InChI Key

IMTIFQNDLZIQEE-GPQDVTISSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@@H](CC(O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)([C@H](C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(C)O)O

Origin of Product

United States

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